Sialyl 6-sulfo Lewis X is a glycan structure that plays a crucial role in cellular interactions, particularly in the context of immune responses and inflammation. This compound is recognized as a significant ligand for selectins, which are adhesion molecules that facilitate the binding of leukocytes to endothelial cells during immune surveillance and inflammation. Its unique structure, characterized by the presence of a sialic acid residue and a sulfate group, enhances its binding affinity to selectins, thus influencing various biological processes such as lymphocyte homing and cancer metastasis.
Sialyl 6-sulfo Lewis X is primarily derived from glycoproteins and glycolipids present on the surface of cells. It is synthesized in various tissues, particularly in high endothelial venules, where it serves as a ligand for L-selectin. The expression of this glycan is often associated with nonmalignant tissues, while its levels can be reduced in malignant conditions, suggesting its potential role as a biomarker in cancer research .
Sialyl 6-sulfo Lewis X belongs to the class of sulfated glycans. It is classified under the broader category of Lewis antigens, which are complex carbohydrates involved in cell-cell recognition and signaling. The specific sulfation pattern at the C6 position of the N-acetylglucosamine residue distinguishes it from other related structures like sialyl Lewis X and 6'-sulfo sialyl Lewis X .
The synthesis of sialyl 6-sulfo Lewis X can be achieved through both chemical and enzymatic methods. Enzymatic synthesis involves the use of specific sulfotransferases that catalyze the addition of sulfate groups to the glycan structure. For instance, GlcNAc-6-O-sulfotransferases are crucial for introducing the sulfate group at the C6 position of N-acetylglucosamine .
Technical Details:
Sialyl 6-sulfo Lewis X has a complex molecular structure characterized by:
The molecular formula for sialyl 6-sulfo Lewis X is C_16H_22N_2O_11S, indicating its composition includes carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. The structural configuration allows for specific interactions with selectins, crucial for its function in cell adhesion .
Sialyl 6-sulfo Lewis X participates in various biochemical reactions:
Technical Details:
The mechanism by which sialyl 6-sulfo Lewis X exerts its effects involves:
Binding studies reveal that sialyl 6-sulfo Lewis X exhibits a dissociation constant (K_d) of approximately , indicating strong affinity for selectin receptors .
Relevant data indicate that modifications such as sulfation can significantly enhance or diminish biological activities associated with this compound .
Sialyl 6-sulfo Lewis X has numerous applications in scientific research:
Sialyl 6-sulfo Lewis X (6-sulfo-sLeX; Neu5Acα2-3Galβ1-4[Fucα1-3(6S)]GlcNAc) is distinguished by a sulfate ester at the C-6 position of the N-acetylglucosamine (GlcNAc) residue. This modification imposes critical stereochemical constraints that govern its biological activity. NMR structural analyses reveal that the 6-O-sulfation on GlcNAc induces a conformational shift in the tetrasaccharide backbone, stabilizing the GlcNAc-Gal glycosidic bond in a rigid orientation. This creates a tripartite electrostatic landscape characterized by: (i) the anionic carboxylate of sialic acid, (ii) the sulfate group, and (iii) the fucose moiety, which together form a high-affinity binding pocket for cationic residues in receptor binding sites [4] [5].
The sulfate group’s position is stereospecific. Substitution at C-6 of GlcNAc (6-sulfo-sLeX) yields vastly stronger ligand-receptor interactions than sulfation at C-6 of galactose (6'-sulfo-sLeX) or bis-sulfated forms. Glycan array analyses demonstrate that 6-sulfo-sLeX binds Siglec-8 (human) and Siglec-F (mouse) with dissociation constants (Kd) in the nanomolar range (e.g., 6.09 × 10–9 M for monoclonal antibody SF1), whereas 6'-sulfo-sLeX shows negligible affinity for these receptors [1] [2]. Enzymatic desulfation or sialidase treatment abolishes recognition, confirming the non-redundant roles of sulfate and sialic acid in maintaining the functional epitope [1] [5].
Table 1: Binding Specificity of Sialyl Lewis X Variants
Glycan Structure | Sulfation Position | Receptor Affinity (Kd) | Key Functional Role |
---|---|---|---|
6-sulfo-sLeX | GlcNAc-6-O | 6.09 × 10–9 M (SF1 mAb) | High-affinity L-selectin/Siglec ligand |
6'-sulfo-sLeX | Galactose-6-O | Undetectable (Siglec-8/F) | Weak/inconsistent binding |
sLeX (unsulfated) | None | Micromolar range (E-selectin) | Inflammation-dependent adhesion |
6,6'-bis-sulfo-sLeX | GlcNAc-6-O + Galactose-6-O | Moderate (L-selectin) | Redundant physiological role |
The biological functions of 6-sulfo-sLeX diverge significantly from unsulfated sLeX and other sulfated isomers due to its receptor selectivity and constitutive expression patterns:
Ligand Specificity: 6-sulfo-sLeX serves as the highest-affinity natural ligand for L-selectin and Siglecs (Siglec-8 in humans, Siglec-F in mice), driving leukocyte homing to lymphoid tissues and eosinophil/mast cell regulation. In contrast, unsulfated sLeX primarily binds E- and P-selectins during inflammation, while 6'-sulfo-sLeX shows minimal physiological relevance [1] [3] [5]. Glycan array profiling confirms Siglec-F binds 6-sulfo-sLeX with 10-fold higher avidity than sLeX or 6-sulfo-sialyl LacNAc [1].
Functional Specialization: 6-sulfo-sLeX facilitates homeostatic immune trafficking (e.g., lymphocyte homing to peripheral lymph nodes via L-selectin). Unsulfated sLeX acts as an "emergency ligand" induced during inflammation to recruit neutrophils to injury sites [3] [5]. This dichotomy is evolutionarily conserved: despite lacking sequence orthology, mouse Siglec-F and human Siglec-8 both recognize 6-sulfo-sLeX, indicating functional convergence [1].
Therapeutic Targeting: The monoclonal antibody SF1, specific for 6-sulfo-sLeX, inhibits lymphocyte rolling in high endothelial venules (HEVs) and attenuates allergic rhinitis in mice by suppressing Th2 responses. Antibodies against unsulfated sLeX (e.g., anti-CD15s) lack this precision due to broader expression [2] [5].
Table 2: Functional Divergence Between sLeX Isoforms
Property | 6-sulfo-sLeX | Unsulfated sLeX | 6'-sulfo-sLeX |
---|---|---|---|
Primary Receptors | L-selectin, Siglec-8/F, CD34 (sulfated) | E-selectin, P-selectin | Low-affinity for selectins |
Expression Context | Constitutive (HEVs, eosinophils) | Inducible (activated leukocytes) | Limited/undetectable |
Biological Role | Lymphocyte homing, immune homeostasis | Inflammatory cell recruitment | Minimal demonstrated function |
Therapeutic Relevance | High (SF1 mAb blocks homing/allergy) | Limited (broad inhibition toxic) | None |
The functional output of 6-sulfo-sLeX is modulated by its underlying glycan scaffold, which influences epitope accessibility and receptor binding kinetics:
Core 2 O-Glycans: Predominantly display 6-sulfo-sLeX in HEVs of peripheral lymph nodes (PLNs). These branched structures project the epitope optimally for L-selectin engagement. Key carrier glycoproteins include CD34, podocalyxin, and endomucin, whose extended mucin domains present 6-sulfo-sLeX in multivalent arrays. This architecture supports shear-resistant rolling of lymphocytes [2] [5] [7].
Extended Core 1 O-Glycans: Also present 6-sulfo-sLeX but with reduced avidity due to linear topology. Mice deficient in core 2 branching enzymes (e.g., C2GnT1−/−) retain lymphocyte homing, revealing compensatory expression on N-glycans and extended core 1 structures [5] [7].
N-Glycans: Serve as alternative scaffolds for 6-sulfo-sLeX in GlcNAc6ST-1/2-expressing tissues. Though less efficient than O-glycans in supporting adhesion, they partially rescue homing in core 2/extended core 1-deficient models. The spatial flexibility of N-linked epitopes may accommodate lower-affinity interactions with Siglecs [2] [5].
Genetic evidence underscores this hierarchy:
Table 3: Influence of Glycan Core Structures on 6-sulfo-sLeX Function
Glycan Backbone | Carrier Glycoproteins | Receptor Binding Efficiency | Genetic/Functional Evidence |
---|---|---|---|
Core 2 O-Glycans | CD34, podocalyxin | High (supports shear flow) | Ablation reduces homing by 60–70% |
Extended Core 1 O-Glycans | MadCAM-1, GlyCAM-1 | Moderate | Compensates in core 2-deficient mice |
N-Glycans | CD31, CD166 | Low | Supports residual homing in O-glycan mutants |
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7